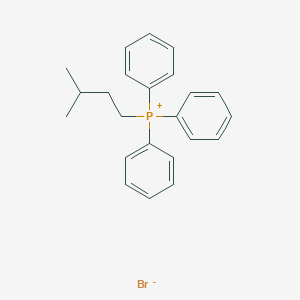

Isopentyltriphenylphosphonium bromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-methylbutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLGTVRDLCJQTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951018 | |

| Record name | (3-Methylbutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28322-40-9 | |

| Record name | Phosphonium, (3-methylbutyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28322-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028322409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methylbutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isopentyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Isopentyltriphenylphosphonium bromide, a quaternary phosphonium salt. This compound and its derivatives are valuable intermediates in various organic syntheses, most notably in the Wittig reaction for the formation of alkenes, a critical transformation in the synthesis of complex molecules, including active pharmaceutical ingredients.

Synthesis of this compound

The synthesis of this compound is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] This involves the reaction of triphenylphosphine with isopentyl bromide (also known as 1-bromo-3-methylbutane). The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electron-deficient carbon atom of isopentyl bromide, displacing the bromide ion and forming the stable phosphonium salt.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous primary alkyltriphenylphosphonium bromides.

Materials:

-

Triphenylphosphine (C₁₈H₁₅P)

-

Isopentyl bromide (1-bromo-3-methylbutane, C₅H₁₁Br)

-

Toluene (C₇H₈), anhydrous

-

Diethyl ether (C₄H₁₀O), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Schlenk line or nitrogen/argon inlet (optional, for maintaining an inert atmosphere)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

To this stirring solution, add isopentyl bromide (1.0-1.1 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated for several hours to overnight to ensure complete reaction.

-

Upon completion, the phosphonium salt will often precipitate from the toluene solution as a white solid.

-

Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

-

Dry the purified this compound under vacuum to obtain a white crystalline solid.

Characterization of this compound

The successful synthesis of the target compound is confirmed through various analytical techniques, including melting point determination and spectroscopic methods.

Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₆BrP | --INVALID-LINK-- |

| Molecular Weight | 413.33 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 152-153 °C | --INVALID-LINK-- |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for both the isopentyl and the triphenylphosphine moieties.

-

Phenyl protons: A complex multiplet in the aromatic region (typically δ 7.6-8.0 ppm) corresponding to the 15 protons of the three phenyl groups.

-

Isopentyl protons:

-

The two protons on the carbon adjacent to the phosphorus atom (P-CH₂) will appear as a multiplet, likely a triplet of doublets, due to coupling with both the adjacent methylene protons and the phosphorus atom. This signal is expected to be downfield due to the electron-withdrawing effect of the phosphonium group.

-

The protons of the next methylene group (-CH₂-) will appear as a multiplet.

-

The methine proton (-CH-) will appear as a multiplet.

-

The six protons of the two methyl groups (-CH₃) will appear as a doublet.

-

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Phenyl carbons: Several signals are expected in the aromatic region (typically δ 115-135 ppm). The carbon directly attached to the phosphorus will show a characteristic coupling (¹JC-P).

-

Isopentyl carbons:

-

The carbon atom directly bonded to the phosphorus (P-CH₂) will be significantly downfield and will exhibit a large one-bond coupling to phosphorus (¹JC-P).

-

The other carbons of the isopentyl group will appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the phosphonium group.

-

³¹P NMR Spectroscopy:

The phosphorus-31 NMR spectrum is a definitive technique for characterizing phosphonium salts. A single signal is expected for this compound. The chemical shift for tetracoordinate phosphonium salts typically appears in the range of δ +20 to +40 ppm (relative to 85% H₃PO₄).

Logical Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound follows a logical and straightforward workflow, which can be visualized as follows:

References

An In-depth Technical Guide to the Synthesis of (3-Methylbutyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Methylbutyl)triphenylphosphonium bromide, a crucial reagent in various organic synthesis applications, particularly in the formation of carbon-carbon double bonds via the Wittig reaction. This document outlines the core chemical principles, detailed experimental protocols derived from analogous procedures, and relevant safety information.

Introduction

(3-Methylbutyl)triphenylphosphonium bromide, also known as isoamyltriphenylphosphonium bromide, is a phosphonium salt that serves as a precursor to the corresponding phosphorus ylide. This ylide is a key intermediate in the Wittig reaction, a widely used method for converting aldehydes and ketones into alkenes.[1][2] The synthesis of this phosphonium salt is typically achieved through the direct alkylation of triphenylphosphine with an isoamyl halide, most commonly 1-bromo-3-methylbutane, via a nucleophilic substitution (SN2) reaction.[3]

The resulting phosphonium salt is a stable, solid compound that can be isolated, purified, and stored before its conversion to the reactive ylide. Its applications are significant in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.

Chemical Properties and Safety Data

A summary of the key chemical and safety properties of the reactants and the final product is presented below.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 80-82 | Harmful if swallowed, Skin/eye irritant |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.05 | -112 | Flammable, Skin/eye/respiratory irritant |

| (3-Methylbutyl)triphenylphosphonium bromide | C₂₃H₂₆BrP | 413.33 | 157-159 | Skin/eye irritant, Respiratory irritant |

Signaling Pathway and Reaction Mechanism

The synthesis of (3-Methylbutyl)triphenylphosphonium bromide is the initial step in the broader Wittig reaction pathway. The formation of the phosphonium salt is a direct SN2 reaction.

Caption: SN2 reaction mechanism for phosphonium salt formation.

Experimental Protocols

The following protocols are adapted from established procedures for analogous phosphonium salt syntheses.[4] Researchers should optimize these conditions for their specific laboratory settings.

Conventional Heating Method

This protocol is adapted from the synthesis of a structurally similar phosphonium salt.[4]

Materials:

-

Triphenylphosphine

-

1-Bromo-3-methylbutane (isoamyl bromide)

-

Anhydrous xylene

-

Anhydrous diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Vacuum desiccator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of triphenylphosphine and 1-bromo-3-methylbutane.

-

Add a sufficient volume of anhydrous xylene to dissolve the reactants upon heating. A typical concentration would be in the range of 1-2 M.

-

Heat the reaction mixture to reflux (approximately 140 °C for xylene) and maintain reflux for 18-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

After the reflux period, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

-

Dry the purified (3-Methylbutyl)triphenylphosphonium bromide in a vacuum desiccator.

Alternative Solvent and Catalyst Method

An alternative procedure using ethanol as a solvent and an anion exchange resin as a catalyst has been reported for the synthesis of similar phosphonium salts and may offer a higher yield and easier purification.[5]

Materials:

-

Triphenylphosphine

-

1-Bromo-3-methylbutane

-

Anhydrous ethanol

-

Anion exchange resin (e.g., Amberlite IRA-400 series)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add triphenylphosphine, anhydrous ethanol, and a catalytic amount of anion exchange resin.

-

Heat the mixture to reflux.

-

Slowly add a slight molar excess of 1-bromo-3-methylbutane dropwise over several hours.

-

Continue to reflux the mixture for 24-28 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

The filtrate can be concentrated and the product crystallized, potentially at a reduced temperature, to yield the phosphonium salt.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of (3-Methylbutyl)triphenylphosphonium bromide is illustrated below.

Caption: General workflow for the synthesis of the phosphonium salt.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis protocols.

| Parameter | Conventional Heating Method | Alternative Solvent Method |

| Reactants | Triphenylphosphine, 1-Bromo-3-methylbutane | Triphenylphosphine, 1-Bromo-3-methylbutane |

| Molar Ratio (TPP:Alkyl Bromide) | 1:1 | ~1:1.02 |

| Solvent | Xylene | Ethanol |

| Catalyst | None | Anion Exchange Resin |

| Reaction Temperature (°C) | ~140 (Reflux) | ~78 (Reflux) |

| Reaction Time (hours) | 18-24 | 22-28 |

| Purification | Precipitation, Washing with Ether | Filtration, Crystallization |

| Reported Yield (for analogous compounds) | Not specified | Up to 98.3%[5] |

Conclusion

References

- 1. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Isoamyl triphenylphosphonium bromide | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Isopentyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isopentyltriphenylphosphonium bromide, also known as (3-methylbutyl)triphenylphosphonium bromide, is a quaternary phosphonium salt that serves as a crucial reagent in organic synthesis. Its primary application lies in the Wittig reaction, a versatile method for creating carbon-carbon double bonds by converting aldehydes and ketones into alkenes. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of its synthetic workflow and its role in the Wittig reaction.

Physical and Chemical Properties

This compound is a solid, hygroscopic compound.[1] Its key physical and chemical identifiers and properties are summarized below for easy reference and comparison.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 28322-40-9 | [1][2][3][4] |

| Molecular Formula | C₂₃H₂₆BrP | [1][3][4][5] |

| Molecular Weight | 413.33 g/mol | [1][2] |

| Exact Mass | 412.09555 Da | [2] |

| Melting Point | 152-153 °C[2] or 157-159 °C[1] | [1][2] |

| Appearance | Light Yellow Solid[1] | [1] |

| Solubility | Soluble in Methanol[1] | [1] |

| Purity | Typically ≥98% | [3] |

| EC Number | 248-966-4 | [2] |

| BRN | 3804221 | [1] |

| MDL Number | MFCD00031594 | [1] |

| PSA (Polar Surface Area) | 13.59 Ų | [2] |

| XLogP3 | 2.03 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of alkyltriphenylphosphonium halides is typically achieved via the quaternization of triphenylphosphine with an appropriate alkyl halide.[6][7] For this compound, this involves the reaction of triphenylphosphine with isopentyl bromide (1-bromo-3-methylbutane).

Materials:

-

Triphenylphosphine (Ph₃P)

-

Isopentyl bromide (1-bromo-3-methylbutane)

-

Anhydrous solvent (e.g., Toluene, Benzene, or Acetonitrile)[8][9]

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in a minimal amount of anhydrous solvent.

-

Addition of Alkyl Halide: To the stirred solution, add isopentyl bromide (1.0 to 1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux. The reaction time can vary from several hours to a couple of days.[7][9] Monitor the reaction for the precipitation of the white, solid phosphonium salt.

-

Isolation: After the reaction is complete (as indicated by the consumption of starting material, often checked by TLC), cool the mixture to room temperature. The phosphonium salt will typically precipitate out of the solution.

-

Purification: Collect the solid product by suction filtration. Wash the crude product with a non-polar solvent like anhydrous ether or hot benzene to remove any unreacted starting materials.[9][10]

-

Drying: Dry the purified this compound under vacuum to yield the final product.

Safety Note: Alkyl halides and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role in the Wittig Reaction

This compound is a precursor to the corresponding ylide, which is the key reactive species in the Wittig reaction.

Caption: The role of the phosphonium salt in the Wittig reaction pathway.

Applications in Drug Development

Phosphonium salts, including this compound, are instrumental in the synthesis of complex organic molecules. The Wittig reaction, for which this compound is a key reagent, is widely employed in the pharmaceutical industry to construct alkene functionalities found in numerous drug candidates and natural products.[11] The ability to stereoselectively form double bonds makes this reaction particularly valuable in creating specific isomers of biologically active compounds. Furthermore, some long-chain phosphonium ionic liquids have been investigated for their potential as antibacterial agents, suggesting a more direct role for such compounds in drug discovery.[12]

References

- 1. ISOAMYLTRIPHENYLPHOSPHONIUM BROMIDE | 28322-40-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. indiamart.com [indiamart.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound | C23H26BrP | CID 2759379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 7. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 8. biomedres.us [biomedres.us]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. adpharmachem.com [adpharmachem.com]

- 12. Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Isopentyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for isopentyltriphenylphosphonium bromide. These predictions are derived from the known spectral data of homologous compounds such as methyl-, ethyl-, propyl-, and butyltriphenylphosphonium bromides. The chemical shifts for the isopentyl group are estimated based on standard substituent effects and comparison with analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Phenyl-H (ortho, meta, para) | 7.6 - 7.9 | Multiplet (m) | - | 15H |

| -CH₂-P⁺ | 3.6 - 3.9 | Multiplet (m) | - | 2H |

| -CH₂-CH(CH₃)₂ | 1.5 - 1.7 | Multiplet (m) | ~7 | 2H |

| -CH(CH₃)₂ | 1.6 - 1.8 | Multiplet (m) | ~7 | 1H |

| -CH(CH₃)₂ | 0.9 - 1.0 | Doublet (d) | ~7 | 6H |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a ¹H NMR spectrum of a solid organic compound like this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for phosphonium salts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to calibrate the chemical shift scale to 0 ppm. Modern NMR instruments can also reference the residual solvent peak.

2. NMR Instrument Setup and Data Acquisition:

-

Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher) is typically used.

-

Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for a routine ¹H NMR spectrum.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the nuclei.

-

Acquisition Time: Typically 2-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the entire proton chemical shift range.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Chemical Shift Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of this compound

The following diagram illustrates the molecular structure of this compound, highlighting the connectivity of the isopentyl group to the triphenylphosphine moiety.

Caption: Molecular structure of this compound.

An In-depth Technical Guide on the 13C NMR Chemical Shifts of Isopentyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) chemical shifts for isopentyltriphenylphosphonium bromide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted chemical shift values derived from the analysis of structurally analogous compounds. This guide also includes a comprehensive experimental protocol for the synthesis and NMR analysis of this compound, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been estimated based on data from similar alkyltriphenylphosphonium salts and known substituent effects on alkyl chains. The expected chemical shifts are presented in Table 1, with assignments for each carbon atom in the isopentyl and triphenylphosphonium moieties.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

| C1' | -CH₂-P⁺ | 22-25 |

| C2' | -CH₂-CH(CH₃)₂ | 28-31 |

| C3' | -CH(CH₃)₂ | 25-28 |

| C4', C5' | -CH(CH₃)₂ | 22-24 |

| C1 (ipso) | P⁺-C (aromatic) | 118-120 (d, ¹JPC ≈ 85-90 Hz) |

| C2, C6 (ortho) | Aromatic CH | 134-136 (d, ²JPC ≈ 10-12 Hz) |

| C3, C5 (meta) | Aromatic CH | 130-132 (d, ³JPC ≈ 12-14 Hz) |

| C4 (para) | Aromatic CH | 135-137 (d, ⁴JPC ≈ 3-4 Hz) |

| Note: Chemical shifts are referenced to tetramethylsilane (TMS). The predicted values are based on analysis of similar compounds and may vary depending on experimental conditions. d = doublet, JPC = phosphorus-carbon coupling constant. |

Experimental Protocols

A detailed methodology for the synthesis of this compound and its subsequent 13C NMR analysis is provided below.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of alkyltriphenylphosphonium salts.

Materials:

-

Triphenylphosphine (1.0 eq)

-

1-Bromo-3-methylbutane (isopentyl bromide) (1.1 eq)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine and anhydrous toluene.

-

Stir the mixture to dissolve the triphenylphosphine.

-

Add 1-bromo-3-methylbutane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A white precipitate of this compound should form.

-

If precipitation is incomplete, the volume of toluene can be reduced under vacuum, or anhydrous diethyl ether can be added to induce precipitation.

-

Collect the white solid by vacuum filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure this compound.

13C NMR Spectroscopic Analysis

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for phosphonium salts. Other suitable solvents include deuterated dichloromethane (CD₂Cl₂) or deuterated methanol (CD₃OD).

-

Concentration: 10-20 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled 13C NMR experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio, especially for the quaternary ipso-carbon.

-

Spectral Width: 0-200 ppm.

-

-

Reference: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS).

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the numbering scheme used for the assignment of 13C NMR chemical shifts.

Caption: Structure of this compound with Atom Numbering.

Logical Workflow for Synthesis and Analysis

The logical workflow from synthesis to spectral analysis is depicted in the following diagram.

Caption: Workflow for Synthesis and 13C NMR Analysis.

Introduction to FT-IR Spectroscopy of Phosphonium Salts

An In-depth Technical Guide to the FT-IR Analysis of Isopentyltriphenylphosphonium Bromide

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When applied to phosphonium salts such as this compound, FT-IR can provide valuable information about the vibrations of the aromatic (phenyl) and aliphatic (isopentyl) C-H bonds, the P-C (phosphorus-carbon) bonds, and the overall molecular fingerprint. The bromide counter-ion does not have vibrational modes in the typical mid-IR range (4000-400 cm⁻¹).

Predicted FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. The table below summarizes the predicted vibrational frequencies, their intensities, and the corresponding molecular motions.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |

| 3080 - 3010 | Medium | C-H stretching | Aromatic (Phenyl) |

| 2965 - 2950 | Strong | Asymmetric CH₃ stretching | Aliphatic (Isopentyl) |

| 2930 - 2915 | Strong | Asymmetric CH₂ stretching | Aliphatic (Isopentyl) |

| 2875 - 2865 | Medium | Symmetric CH₃ stretching | Aliphatic (Isopentyl) |

| 2860 - 2845 | Medium | Symmetric CH₂ stretching | Aliphatic (Isopentyl) |

| 1585 - 1580 | Medium | C=C stretching | Aromatic Ring |

| 1485 - 1475 | Medium | C=C stretching | Aromatic Ring |

| 1440 - 1430 | Strong | P-C stretching | P-Phenyl |

| 1470 - 1450 | Medium | CH₂ scissoring | Aliphatic (Isopentyl) |

| 1385 - 1380 | Medium | CH₃ symmetric bending (umbrella) | Aliphatic (Isopentyl) |

| 1120 - 1100 | Strong | P-C stretching | P-Phenyl |

| 1000 - 990 | Medium | In-plane C-H bending / Ring mode | Aromatic (Phenyl) |

| 750 - 740 | Strong | Out-of-plane C-H bending | Aromatic (Phenyl) |

| 725 - 720 | Medium | CH₂ rocking | Aliphatic (Isopentyl) |

| 700 - 680 | Strong | Out-of-plane C-H bending | Aromatic (Phenyl) |

Experimental Protocol for FT-IR Analysis

This section outlines a standard methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the attenuated total reflectance (ATR) technique, which is a common and convenient method.

3.1. Materials and Equipment

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Spatula.

-

This compound sample.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol).

-

Lint-free wipes.

3.2. Sample Preparation and Data Acquisition

-

Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the ATR pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal.

-

Spectrum Collection: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs an ATR correction and baseline correction to produce the final absorbance spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent.

Visualization of the Analytical Workflow

The following diagram illustrates the logical steps involved in the FT-IR analysis of this compound.

Logical workflow for the FT-IR analysis of a solid sample.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Isopentyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and expected outcomes in the mass spectrometric analysis of isopentyltriphenylphosphonium bromide. Designed for professionals in research and development, this document outlines the anticipated fragmentation pathways, key spectral data, and detailed experimental methodologies, offering a foundational understanding for the structural elucidation of this and related phosphonium salt compounds.

Introduction

This compound is a quaternary phosphonium salt widely utilized in organic synthesis, particularly in the Wittig reaction. A thorough understanding of its behavior under mass spectrometric conditions is crucial for reaction monitoring, impurity profiling, and overall quality control in drug development and chemical research. This guide delves into the predicted fragmentation patterns of the isopentyltriphenylphosphonium cation, providing a theoretical framework based on established principles of mass spectrometry.

Predicted Mass Spectrometry Data

Upon introduction into the mass spectrometer, this compound is expected to readily lose its bromide counter-ion, allowing for the analysis of the intact isopentyltriphenylphosphonium cation. The fragmentation of this cation is anticipated to proceed through several key pathways, dictated by the relative stability of the resulting fragment ions. The table below summarizes the expected major ions, their mass-to-charge ratios (m/z), and the fragmentation mechanisms leading to their formation.

| m/z (Predicted) | Ion Structure | Proposed Fragmentation Pathway | Expected Relative Abundance |

| 333.18 | [C23H26P]+ | Intact Cation (Parent Ion) | Abundant |

| 262.09 | [P(C6H5)3]+• | Loss of isopentyl radical | Likely abundant |

| 261.08 | [P(C6H5)2(C6H4)]+ | Loss of isopentene (McLafferty-type rearrangement) | Possible |

| 185.06 | [P(C6H5)2]+ | Loss of a phenyl group from the triphenylphosphine cation | Abundant |

| 183.05 | [C12H8P]+ | Biphenylenephosphonium ion (from rearrangement) | Moderate |

| 108.03 | [P(C6H5)]+• | Loss of two phenyl groups from the triphenylphosphine cation | Possible |

| 77.04 | [C6H5]+ | Phenyl cation | Abundant |

| 71.09 | [C5H11]+ | Isopentyl cation | Possible |

| 43.05 | [C3H7]+ | Isopropyl cation (from isopentyl fragmentation) | Abundant |

Key Fragmentation Pathways

The fragmentation of the isopentyltriphenylphosphonium cation is primarily driven by cleavages around the central phosphorus atom and within the isopentyl chain. The triphenylphosphine moiety provides a stable core, influencing the fragmentation cascade.

Alpha-Cleavage

The most favorable initial fragmentation is the cleavage of the bond between the phosphorus atom and the isopentyl group. This results in the formation of a stable triphenylphosphine radical cation at m/z 262.

McLafferty-type Rearrangement

A rearrangement involving the transfer of a hydrogen atom from the isopentyl chain to one of the phenyl groups, followed by the elimination of a neutral isopentene molecule, can lead to the formation of a triphenylphosphonium ylide-like fragment.

Fragmentation of the Triphenylphosphine Core

The triphenylphosphine cation itself can undergo further fragmentation, primarily through the sequential loss of phenyl groups. This gives rise to characteristic ions at m/z 185 and 108. The phenyl cation at m/z 77 is also a prominent peak.

Fragmentation of the Isopentyl Group

Cleavage within the isopentyl side chain can also occur, leading to the formation of stable carbocations. The isopentyl cation (m/z 71) and the highly stable isopropyl cation (m/z 43) are expected fragments.

Experimental Protocols

The following section details a generalized experimental protocol for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS).

Objective: To obtain the mass spectrum and identify the fragmentation pattern of this compound.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid (optional, for enhancing ionization)

-

Mass spectrometer with ESI source (e.g., Q-TOF or ion trap)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with a 50:50 mixture of methanol and deionized water to a final concentration of 1-10 µg/mL.

-

If necessary, add 0.1% formic acid to the final solution to promote protonation, although the pre-charged nature of the phosphonium salt may make this unnecessary.

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).

-

Source Temperature: 100 - 150 °C.

-

Desolvation Gas (Nitrogen) Flow: 500 - 800 L/hr.

-

Desolvation Temperature: 250 - 400 °C.

-

Mass Range: m/z 50 - 500.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Acquire the full scan mass spectrum (MS1).

-

Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 333.18).

-

Collision Gas: Argon.

-

Collision Energy: Ramp from 10 to 40 eV to observe the fragmentation pattern at different energies.

-

-

Data Analysis:

-

Identify the monoisotopic mass of the intact cation in the MS1 spectrum.

-

Analyze the MS/MS spectrum to identify the major fragment ions.

-

Propose fragmentation pathways consistent with the observed masses.

-

Visualizing the Fragmentation Cascade

The following diagrams, generated using Graphviz, illustrate the logical relationships in the experimental workflow and the proposed fragmentation pathways of the isopentyltriphenylphosphonium cation.

An In-depth Technical Guide to the Solubility of Isopentyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isopentyltriphenylphosphonium bromide (CAS No. 28322-40-9). Due to a lack of extensive published quantitative data, this document synthesizes available qualitative information and provides detailed experimental protocols for determining solubility in common organic solvents. This guide is intended to support research and development activities where this compound is utilized, particularly in the context of the Wittig reaction and other synthetic applications.

Physicochemical Properties

This compound is a quaternary phosphonium salt. The presence of the three phenyl groups on the phosphorus atom provides significant steric bulk and lipophilicity, while the phosphonium bromide moiety imparts ionic character. The isopentyl (or 3-methylbutyl) group further contributes to the molecule's interaction with organic solvents, generally enhancing its solubility in them.[1] The compound is a white to light yellow crystalline solid and is known to be hygroscopic.[2][3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28322-40-9 | [2][3] |

| Molecular Formula | C₂₃H₂₆BrP | [2] |

| Molecular Weight | 413.35 g/mol | [2] |

| Melting Point | 155 - 159 °C | [2][3][4][5] |

| Appearance | White to light yellow crystalline solid | [2][3][4][5] |

| Sensitivity | Hygroscopic | [4] |

Solubility Profile

Quantitative solubility data for this compound across a wide range of common organic solvents is not extensively documented in publicly available literature. Safety Data Sheets for the compound typically state "No information available" for water solubility and solubility in other solvents.[2][3] However, based on chemical supplier information and its use in published synthetic procedures, a qualitative solubility profile can be compiled.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes | Source(s) |

| Methanol | Soluble | Explicitly stated by a chemical data provider. | [4] |

| Tetrahydrofuran (THF) | Soluble/Sufficiently Soluble | Used as a solvent for Wittig reactions involving this reagent, indicating it dissolves to an extent necessary for reaction. | [6] |

| Polar Organic Solvents | Generally Soluble (Inferred) | Similar alkyltriphenylphosphonium salts are soluble in polar organic solvents like ethanol and acetonitrile. The isopentyl group is noted to enhance organic solvent solubility. | [1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed. The isothermal equilibrium shake-flask method followed by gravimetric analysis is a reliable and widely used technique.

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25 °C ± 0.1 °C)

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and glassware

-

Evaporating dish or pre-weighed vial

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured solubility is constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being transferred.

-

Analysis (Gravimetric Method): a. Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish. b. Record the total weight of the dish and the solution. c. Carefully evaporate the solvent in a fume hood or using a rotary evaporator. d. Place the dish containing the solid residue in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. e. Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.

Calculation: The solubility (S) can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Mass of dissolved solid (m_solute): (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility (g / 100 g solvent): (m_solute / m_solvent) * 100

Application Workflow: The Wittig Reaction

This compound is primarily used as a precursor to a phosphonium ylide for the Wittig reaction, a fundamental method for synthesizing alkenes from aldehydes or ketones. The overall process involves two main stages: the formation of the phosphonium salt and the subsequent Wittig reaction.

The phosphonium salt is typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide, in this case, 1-bromo-3-methylbutane (isopentyl bromide).

Caption: Workflow for the Sₙ2 synthesis of the phosphonium salt.

The synthesized phosphonium salt is deprotonated with a strong base to form a reactive ylide. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to form an oxaphosphetane intermediate, which decomposes to the desired alkene and triphenylphosphine oxide.

Caption: Logical workflow of the Wittig reaction using the phosphonium salt.

References

Unveiling the Atomic Architecture: An In-depth Technical Guide to the X-ray Crystal Structure of Isopentyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure of isopentyltriphenylphosphonium bromide. Due to the limited availability of specific crystallographic data for the isopentyl isomer in public databases, this guide utilizes the closely related and structurally representative data for pentyltriphenylphosphonium bromide as a primary reference. The methodologies for synthesis, crystallization, and X-ray diffraction are detailed, offering a robust framework for researchers working with this class of compounds.

Experimental Protocols

Synthesis of this compound

The synthesis of alkyltriphenylphosphonium halides is a well-established procedure, typically involving the S_N2 reaction between triphenylphosphine and an appropriate alkyl halide. The following protocol is adapted from standard synthetic methods for analogous compounds.[1][2]

Materials:

-

Triphenylphosphine (PPh₃)

-

1-bromo-3-methylbutane (isopentyl bromide)

-

Toluene, anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

Add 1-bromo-3-methylbutane (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. A common method for growing crystals of phosphonium salts is slow evaporation or vapor diffusion.

Procedure:

-

Dissolve the synthesized this compound in a minimal amount of a suitable solvent, such as methanol or ethanol, at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the solution to a small vial and place it inside a larger beaker containing a less polar solvent in which the compound is insoluble (e.g., diethyl ether).

-

Seal the beaker and allow the vapor of the less polar solvent to slowly diffuse into the vial containing the phosphonium salt solution.

-

Over several days, as the solvent mixture becomes less polar, the solubility of the salt will decrease, leading to the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The following is a general workflow for single-crystal X-ray diffraction analysis.[3][4][5][6]

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

Data Presentation

The following tables summarize the crystallographic data for pentyltriphenylphosphonium bromide , which serves as a structural analogue for this compound.

Table 1: Crystal Data and Structure Refinement for Pentyltriphenylphosphonium Bromide

| Parameter | Value |

| Empirical formula | C₂₃H₂₆BrP |

| Formula weight | 413.33 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P 1 2₁/c 1 |

| Unit cell dimensions | a = 11.6338 Å, α = 90° |

| b = 10.3522 Å, β = 104.393° | |

| c = 17.2434 Å, γ = 90° | |

| Volume | 2009.6 ų |

| Z | 4 |

| Density (calculated) | 1.366 Mg/m³ |

| Absorption coefficient | 2.140 mm⁻¹ |

| F(000) | 856 |

| Crystal size | Not reported |

| Theta range for data collection | Not reported |

| Index ranges | -15<=h<=15, -13<=k<=13, -22<=l<=22 |

| Reflections collected | 23056 |

| Independent reflections | 4615 [R(int) = 0.0485] |

| Completeness to theta | Not reported |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 4615 / 0 / 235 |

| Goodness-of-fit on F² | 1.034 |

| Final R indices [I>2sigma(I)] | R1 = 0.0552, wR2 = 0.1368 |

| R indices (all data) | R1 = 0.0718, wR2 = 0.1465 |

| Largest diff. peak and hole | 1.157 and -1.002 e.Å⁻³ |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Pentyltriphenylphosphonium Bromide

(A representative subset of atomic coordinates would be presented here. For a complete list, researchers should refer to the original crystallographic information file (CIF).)

Table 3: Selected Bond Lengths and Angles for Pentyltriphenylphosphonium Bromide

(A representative subset of key bond lengths and angles, particularly around the phosphorus center and within the isopentyl and phenyl groups, would be presented here. For a complete list, researchers should consult the full crystallographic data.)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the phosphonium salt to the final determination of its crystal structure.

Caption: Experimental workflow for the determination of the crystal structure of this compound.

Conclusion

This technical guide outlines the necessary protocols and presents the key structural data for understanding the solid-state conformation of this compound, using the closely related pentyltriphenylphosphonium bromide as a detailed structural model. The provided methodologies for synthesis, crystallization, and X-ray diffraction analysis serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields, facilitating further studies and applications of this class of compounds.

References

- 1. Sciencemadness Discussion Board - Preparation of Alkyltriphenylphosphonium Bromides - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. m.youtube.com [m.youtube.com]

- 3. iki-labs.bgu.ac.il [iki-labs.bgu.ac.il]

- 4. sssc.usask.ca [sssc.usask.ca]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Isopentyltriphenylphosphonium Ylide: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism behind the formation of isopentyltriphenylphosphonium ylide, a crucial intermediate in organic synthesis, particularly in the context of the Wittig reaction. The document outlines the underlying chemical principles, provides detailed experimental protocols, presents relevant quantitative data, and illustrates the process through clear diagrams.

Introduction: The Significance of Phosphorus Ylides

Phosphorus ylides, also known as Wittig reagents, are organophosphorus compounds that are indispensable in synthetic organic chemistry.[1][2] An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms.[3] In the case of phosphorus ylides, a negatively charged carbon atom (a carbanion) is adjacent to a positively charged phosphorus atom. This unique electronic structure makes the carbon atom highly nucleophilic, enabling it to react with carbonyl compounds such as aldehydes and ketones.[3][4] This reaction, known as the Wittig reaction, is a powerful and widely used method for the stereoselective synthesis of alkenes, a fundamental functional group in many biologically active molecules and pharmaceutical compounds.[2][5][6] The formation of the ylide itself is a critical precursor to this important transformation.

Core Mechanism of Ylide Formation

The synthesis of a phosphorus ylide from an alkyltriphenylphosphonium salt, such as isopentyltriphenylphosphonium bromide, is a two-step process.[1]

Step 1: Synthesis of the Phosphonium Salt via SN2 Reaction

The initial step involves the formation of an alkylphosphonium salt through a bimolecular nucleophilic substitution (SN2) reaction.[1][3][5] Triphenylphosphine, a good nucleophile, attacks the electrophilic carbon of an alkyl halide.[3] In the case of this compound, triphenylphosphine reacts with isopentyl bromide (1-bromo-3-methylbutane). The lone pair of electrons on the phosphorus atom attacks the carbon atom bonded to the bromine, displacing the bromide ion as the leaving group.[3] This reaction is generally efficient for primary and methyl halides, while secondary halides tend to give lower yields.[1][5]

Step 2: Deprotonation to Form the Ylide

The second step is an acid-base reaction where a strong base is used to deprotonate the phosphonium salt.[1][7] The hydrogen atoms on the carbon adjacent to the positively charged phosphorus atom (the α-carbon) are acidic.[1][8] This increased acidity is due to the electron-withdrawing inductive effect of the phosphonium group, which stabilizes the resulting carbanion.[3]

The choice of base is critical and depends on the nature of the alkyl group attached to the phosphorus.[8] For simple alkyl groups like isopentyl, which do not have additional electron-withdrawing groups to further stabilize the carbanion, a very strong base is required.[8] Common strong bases used for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and various metal alkoxides and hexamethyldisilazides.[1][9] The base abstracts a proton from the α-carbon, leading to the formation of the neutral ylide, which exists as a resonance hybrid of the ylide and the phosphorane forms.[3] The ylide is typically generated in situ and used immediately in a subsequent reaction, such as the Wittig reaction, as it can be sensitive to air and moisture.[4][9][10]

Experimental Protocols

The following are generalized experimental procedures for the two-step synthesis of an alkyltriphenylphosphonium ylide. These protocols should be adapted based on specific laboratory conditions, scale, and the specific alkyl halide being used. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as ylides are sensitive to moisture and oxygen.[9][10]

Synthesis of this compound (Phosphonium Salt)

Materials:

-

Triphenylphosphine (PPh₃)

-

Isopentyl bromide (1-bromo-3-methylbutane)

-

Anhydrous toluene or acetonitrile

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (nitrogen or argon)

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add isopentyl bromide (1.0-1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.[11] The formation of a white precipitate indicates the formation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid phosphonium salt by vacuum filtration.

-

Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum to obtain the final product. The product can be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Generation of the Isopentyltriphenylphosphonium Ylide

Materials:

-

This compound (from step 3.1)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Strong base (e.g., n-butyllithium in hexanes)

-

Schlenk flask or a three-necked flask with a magnetic stirrer

-

Inert atmosphere setup

-

Syringes for liquid transfer

Procedure:

-

Add the dried this compound (1.0 eq) to a Schlenk flask under an inert atmosphere.

-

Add anhydrous THF via a syringe. Stir the suspension at room temperature or cool to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) dropwise to the stirred suspension via a syringe.

-

The formation of the ylide is often indicated by a color change (typically to orange, red, or yellow) and the dissolution of the phosphonium salt.

-

Allow the mixture to stir at the same temperature for 30-60 minutes to ensure complete deprotonation.

-

The resulting solution contains the isopentyltriphenylphosphonium ylide and is now ready for reaction with an aldehyde or ketone in situ.

Quantitative Data Summary

While specific quantitative data for this compound may not be extensively published, the table below summarizes typical data for analogous non-stabilized alkyltriphenylphosphonium salts. This information is crucial for understanding the reactivity and for the characterization of these compounds.

| Parameter | Typical Value/Range | Significance |

| pKa of α-Hydrogen | ~25-35 | Indicates the acidity of the proton to be removed. A high pKa necessitates the use of a very strong base for deprotonation. |

| Yield of Phosphonium Salt | >90% | The SN2 reaction to form the phosphonium salt is generally a high-yielding reaction for primary alkyl halides.[3] |

| ³¹P NMR Shift (Phosphonium Salt) | δ ≈ +20 to +30 ppm | A characteristic chemical shift in ³¹P NMR spectroscopy that confirms the formation of the tetracoordinate phosphonium species. |

| ³¹P NMR Shift (Ylide) | δ ≈ +5 to +20 ppm | The chemical shift moves upfield upon deprotonation and formation of the ylide, providing a useful diagnostic tool. |

| Base Equivalents | 1.0 - 1.1 eq | A stoichiometric amount of strong base is typically sufficient for complete ylide formation. |

| Reaction Temperature (Ylide Formation) | 0 °C to Room Temp. | The deprotonation is usually fast and can be controlled at lower temperatures to minimize side reactions. |

Conclusion

The formation of isopentyltriphenylphosphonium ylide is a fundamental two-step process involving an SN2 reaction to form the phosphonium salt, followed by deprotonation with a strong base. A thorough understanding of this mechanism, coupled with careful experimental technique under anhydrous and inert conditions, is essential for the successful generation of this versatile Wittig reagent. The principles and protocols outlined in this guide provide a solid foundation for researchers in the fields of organic synthesis and drug development to effectively utilize this chemistry in the construction of complex molecular architectures.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. adichemistry.com [adichemistry.com]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. Wittig reagents - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acidity of α-Protons in Isopentyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of the α-protons in isopentyltriphenylphosphonium bromide, a key reagent in organic synthesis. The document details the underlying chemical principles, factors influencing acidity, quantitative data, and detailed experimental protocols relevant to its use in the Wittig reaction.

Introduction to α-Proton Acidity in Phosphonium Salts

This compound, also known as (3-methylbutyl)triphenylphosphonium bromide, is a quaternary phosphonium salt crucial for the synthesis of alkenes via the Wittig reaction. The acidity of the protons on the carbon atom adjacent to the positively charged phosphorus atom (the α-protons) is a critical factor in the formation of the corresponding phosphorus ylide, the reactive species in the Wittig olefination.

The positive charge on the phosphorus atom significantly increases the acidity of the α-protons compared to a typical alkane. This is due to the strong electron-withdrawing inductive effect of the phosphonium group, which stabilizes the resulting carbanion upon deprotonation. The formation of the ylide is a reversible acid-base reaction, and the position of the equilibrium is determined by the pKa of the phosphonium salt and the strength of the base used.

Factors Influencing α-Proton Acidity

The acidity of the α-protons in phosphonium salts is influenced by several factors, primarily the nature of the substituents on both the phosphorus atom and the α-carbon.

-

Substituents on Phosphorus: The three phenyl groups in this compound are electron-withdrawing, which enhances the acidity of the α-protons. More electron-donating groups on the phosphorus atom would decrease the acidity.

-

Substituents on the α-Carbon: The isopentyl group is an alkyl group, which is electron-donating. Compared to a methyl group, the isopentyl group slightly decreases the acidity of the α-protons. Conversely, electron-withdrawing groups on the α-carbon would significantly increase the acidity, allowing for the use of weaker bases for deprotonation.

The interplay of these electronic effects determines the overall pKa of the phosphonium salt and, consequently, the conditions required for ylide formation.

Caption: Factors influencing the α-proton acidity of phosphonium salts.

Quantitative Data on Acidity

| Phosphonium Salt | R Group | Estimated pKa (in DMSO) | Reference |

| Methyltriphenylphosphonium bromide | -CH₃ | ~22.5 | [1] |

| Ethyltriphenylphosphonium bromide | -CH₂CH₃ | ~23.5 | [1] |

| n-Butyltriphenylphosphonium bromide | -(CH₂)₃CH₃ | ~24.5 | [1] |

| This compound | -CH₂CH₂(CH₃)₂ | ~25 (Estimated) | - |

| Benzyltriphenylphosphonium chloride | -CH₂Ph | ~18.5 | [1] |

Note: The pKa values can vary depending on the solvent and the method of determination.

Experimental Protocols

This protocol outlines a general method for determining the pKa of a phosphonium salt like this compound.

Materials:

-

This compound

-

Standardized strong base solution (e.g., 0.1 M Sodium Methoxide in Methanol)

-

Anhydrous, non-aqueous solvent (e.g., DMSO, Methanol)

-

Potentiometer with a suitable electrode (e.g., glass electrode)

-

Burette

-

Stirring plate and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in the chosen anhydrous solvent in a titration vessel.

-

Place the titration vessel under an inert atmosphere to prevent interference from atmospheric CO₂ and water.

-

Calibrate the potentiometer and electrode using standard buffers appropriate for the solvent system.

-

Immerse the electrode in the sample solution and allow the reading to stabilize.

-

Begin the titration by adding small, precise increments of the standardized strong base solution from the burette.

-

Record the potential (or pH) reading after each addition, ensuring the solution is well-stirred and the reading has stabilized.

-

Continue the titration well past the equivalence point.

-

Plot the potential (or pH) as a function of the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point.

This protocol describes the in-situ generation of the isopentyltriphenylphosphorane ylide and its subsequent reaction with an aldehyde.

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Strong base (e.g., n-Butyllithium in hexanes, Sodium hydride)

-

Aldehyde (e.g., Benzaldehyde)

-

Reaction flask, dropping funnel, syringe

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

Procedure:

-

Ylide Formation:

-

To a dry, three-necked flask under an inert atmosphere, add this compound and the anhydrous solvent.

-

Cool the suspension to 0 °C or -78 °C, depending on the base and reactivity.

-

Slowly add the strong base (e.g., n-BuLi) dropwise via syringe to the stirred suspension. A color change (typically to orange or deep red) indicates the formation of the ylide.

-

Stir the mixture at the same temperature for 30-60 minutes to ensure complete deprotonation.

-

-

Wittig Reaction:

-

Dissolve the aldehyde in the same anhydrous solvent in a separate flask.

-

Add the aldehyde solution dropwise to the ylide solution at the low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.

-

Purify the alkene by column chromatography or recrystallization.

-

Caption: Experimental workflow for a typical Wittig reaction.

Conclusion

The acidity of the α-protons in this compound is a fundamental property that governs its utility in the Wittig reaction. While a precise pKa value remains to be experimentally determined, a thorough understanding of the factors influencing its acidity allows for the rational selection of reaction conditions, particularly the choice of base, to efficiently generate the corresponding ylide. The provided experimental protocols offer a practical guide for both the characterization of its acidic properties and its application in the synthesis of complex organic molecules, which is of significant interest to researchers in the field of drug development and materials science.

References

An In-depth Technical Guide to the Hygroscopic Nature of Isopentyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of isopentyltriphenylphosphonium bromide and related phosphonium salts. The intrinsic affinity of these compounds for atmospheric moisture can significantly impact their stability, reactivity, and handling, which is of critical importance in research and drug development. This document outlines the known characteristics of this compound, offers a comparative look at analogous compounds, and provides detailed experimental protocols for the quantitative assessment of hygroscopicity.

Introduction to Hygroscopicity in Phosphonium Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For ionic compounds like phosphonium salts, this is a common characteristic due to the strong electrostatic interactions between the ions and the polar water molecules. The absorption of water can lead to changes in the physical state of the material, such as deliquescence (dissolving in the absorbed water to form a solution), and can also impact chemical stability and reactivity, particularly in moisture-sensitive reactions. Therefore, a thorough understanding and quantification of the hygroscopic nature of a phosphonium salt are crucial for its proper storage, handling, and application.

Hygroscopic Nature of this compound

This compound is qualitatively described as a hygroscopic solid. This information is typically found in supplier specifications and safety data sheets. However, to date, there is a lack of publicly available quantitative data on the extent of its hygroscopicity, such as its water absorption profile under varying relative humidity conditions or its critical relative humidity at which significant water uptake occurs. Given its ionic bromide salt structure, a degree of hygroscopicity is expected.

Hygroscopicity of Analogous Alkyltriphenylphosphonium Bromides

| Compound Name | CAS Number | Qualitative Hygroscopicity |

| Methyltriphenylphosphonium bromide | 1779-49-3 | Hygroscopic[1][2] |

| Ethyltriphenylphosphonium bromide | 1530-32-1 | Hygroscopic[3][4][5] |

| Butyltriphenylphosphonium bromide | 1779-51-7 | Hygroscopic[6][7][8][9] |

Classification of Hygroscopicity

To provide a quantitative framework for assessing the hygroscopic nature of a substance, the European Pharmacopoeia outlines a classification system based on the percentage increase in mass after storage at a defined temperature and relative humidity.

| Classification | Mass Increase (% w/w) |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Conditions: 24 hours at 25°C and 80% relative humidity.[10][11]

Experimental Protocols for Determining Hygroscopicity

For a precise understanding of the hygroscopic properties of this compound, experimental evaluation is necessary. The following are detailed methodologies for key experiments.

Gravimetric Method (based on European Pharmacopoeia)

This method determines the degree of hygroscopicity by measuring the mass increase of a sample after exposure to a high-humidity environment.

Methodology:

-

Preparation: Place a saturated solution of ammonium chloride in the bottom of a desiccator to maintain a relative humidity of approximately 80%. Allow the desiccator to equilibrate at 25°C ± 1°C.

-

Sample Preparation: Accurately weigh a clean, dry glass weighing bottle with its stopper.

-

Sample Weighing: Place approximately 1-2 g of the test substance in the weighing bottle and accurately weigh it.

-

Exposure: Place the unstoppered weighing bottle containing the sample in the prepared desiccator.

-

Incubation: Store the desiccator at 25°C ± 1°C for 24 hours.

-

Final Weighing: After 24 hours, remove the weighing bottle from the desiccator, immediately replace the stopper, and accurately weigh it.

-

Calculation: Calculate the percentage increase in mass.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thechemco.com [thechemco.com]

- 4. Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]

- 5. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]

- 6. Butyltriphenylphosphonium Bromide CAS 1779-51-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 1779-51-7 CAS MSDS (Butyltriphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. uspbpep.com [uspbpep.com]

- 11. pharmagrowthhub.com [pharmagrowthhub.com]

Methodological & Application

Isopentyltriphenylphosphonium Bromide: A Versatile Wittig Reagent for Alkene Synthesis

For Immediate Release

Introduction